BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: Physical Properties of (4R,5S)-
(+)-4-Methyl-5-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

5-Methyl-4-phenyl-1,3-oxazolidin-
Compound Name:
2-one

Cat. No.: B171735

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the core physical
properties of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone, a widely utilized chiral auxiliary in
asymmetric synthesis. The document details key physical constants, spectroscopic data, and
the experimental protocols for their determination. All quantitative data is summarized for
clarity, and experimental workflows are visualized to facilitate understanding.

Core Physical and Chemical Properties

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone is a solid, crystalline compound renowned for
its role as an Evans' chiral auxiliary.[1] Its stereochemically defined structure is crucial for
inducing asymmetry in a variety of chemical transformations.

Identifier Value

CAS Number 77943-39-6[2][3]

Molecular Formula C10H11NO2[2][4]

Molecular Weight 177.20 g/mol [2][4][5]

Appearance White to light yellow crystal powder/solid.[1]
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Quantitative Physical Data

The following table summarizes the key quantitative physical properties of the compound.

Property Value Conditions
Melting Point 121-123 °CJ[2][3]

Specific Rotation [0]8/D +168°[6] ¢ = 2 in chloroform
Density ~1.1 g/cm?3[2]

XLogP3 1.7[2][3][5]

Topological Polar Surface Area  38.3 AZ[5]

Solubility Profile

While specific quantitative solubility data is not extensively published, a qualitative solubility
profile can be inferred from its structure and general principles for organic compounds.
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Solvent

Predicted Solubility

Rationale

Water

Sparingly soluble to insoluble

The molecule has polar
functional groups (amide, ether
linkages within the
oxazolidinone ring) capable of
hydrogen bonding, but the
nonpolar phenyl and methyl
groups constitute a significant
portion of the molecule,

reducing aqueous solubility.[7]

[8]

Commonly used as a solvent

for specific rotation

Chloroform (CHCIs) Soluble S
measurements, indicating
good solubility.[4]

A common polar aprotic

Dichloromethane (CH2Cl2) Soluble solvent for reactions involving
this auxiliary.

A moderately polar solvent in
which many organic

Ethyl Acetate (EtOAC) Soluble )
compounds of this type
dissolve.[1]

Diethyl Ether (Et20) Moderately Soluble [1]

Nonpolar aliphatic solvents are

Hexanes/Heptane Insoluble unlikely to dissolve this

relatively polar molecule.[7]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of (4R,5S)-(+)-4-

Methyl-5-phenyl-2-oxazolidinone.

Infrared (IR) Spectroscopy
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The IR spectrum provides information about the functional groups present in the molecule.[9]
[10][11][12]

Frequency Range (cm™1) Vibration Functional Group
~3200-3300 N-H Stretch Amine (in the ring)
~3000-3100 C-H Stretch Aromatic (Phenyl)
~2850-2960 C-H Stretch Aliphatic (Methyl)

~1750 C=0 Stretch Carbonyl (Oxazolidinone)
~1600, ~1450 C=C Stretch Aromatic Ring

~1200-1300 C-O Stretch Ether-like linkage in the ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectroscopy are used to determine the detailed molecular structure.[13][14]
[15][16][17] The chemical shifts are highly dependent on the solvent used.

1H NMR (Proton NMR):

o Aromatic Protons: Signals typically appear in the ~7.2-7.4 ppm range, corresponding to the
protons on the phenyl group.

e Ring Protons: The two protons on the oxazolidinone ring (at C4 and C5) will appear as
distinct signals. The proton at C5, adjacent to the phenyl group, would be expected around
5.0-5.5 ppm. The proton at C4, adjacent to the methyl group, would likely be around 3.5-4.5

ppm.

e Amine Proton: A broad singlet for the N-H proton, typically around 6.0-7.0 ppm, though its
position can vary.

e Methyl Protons: A doublet around 0.8-1.0 ppm, coupled to the C4 proton.
13C NMR (Carbon NMR):

e Carbonyl Carbon: A signal around 155-160 ppm for the C=0 group.
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e Aromatic Carbons: Multiple signals in the ~125-140 ppm range.
e Ring Carbons: Signals for C4 and C5 in the oxazolidinone ring.

* Methyl Carbon: A signal in the aliphatic region, typically < 20 ppm.

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties.

Workflow for Physical Property Determination

The logical flow for characterizing a solid organic compound like (4R,5S)-(+)-4-Methyl-5-
phenyl-2-oxazolidinone is outlined below.
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Workflow for the determination of physical properties.

Melting Point Determination
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Objective: To determine the temperature range over which the solid compound transitions to a
liquid.[18][19]

Apparatus:

Melting point apparatus (e.g., Mel-Temp or similar)
Capillary tubes (sealed at one end)
Spatula

Mortar and pestle (if sample is not a fine powder)

Procedure:

Sample Preparation: Place a small amount of the compound on a clean, dry surface. If the
crystals are large, gently crush them to a fine powder.[19]

Loading the Capillary: Tap the open end of a capillary tube into the powder to collect a small
plug of the sample.[20]

Packing the Sample: Invert the tube and tap it gently on a hard surface to pack the solid into
the sealed end. The packed sample height should be 2-3 mm.[21]

Measurement:

o Place the capillary tube into the heating block of the apparatus.

o Set a rapid heating rate to quickly determine an approximate melting range.

o Allow the apparatus to cool to at least 20°C below the approximate melting point.

o Using a fresh sample, heat again, but slow the rate to 1-2°C per minute as the
temperature approaches the expected melting point.[18][21]

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the
temperature at which the entire sample becomes a clear liquid (T2). The melting point is
reported as the range Ti - Ta.
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Specific Rotation Measurement

Objective: To measure the rotation of plane-polarized light caused by the chiral compound in
solution.[22]

Apparatus:

Polarimeter

Volumetric flask (e.g., 10 mL)

Analytical balance

Polarimeter cell (e.g., 1 dm length)

Solvent (Chloroform, HPLC grade)
Procedure:

o Solution Preparation: Accurately weigh a precise amount of the compound (e.g., 200 mg)
and transfer it to a 10 mL volumetric flask. Dissolve the solid in chloroform and dilute to the
mark. This creates a solution with a concentration (c) of 0.02 g/mL (or 2 g/100mL).

e Instrument Calibration: Calibrate the polarimeter by filling the cell with pure chloroform and
setting the reading to zero.[23]

e Sample Measurement:
o Rinse the polarimeter cell with a small amount of the prepared solution.
o Fill the cell with the solution, ensuring no air bubbles are present.[24]

o Place the cell in the polarimeter and record the observed rotation (a) at the sodium D-line
(589 nm) and a specified temperature (e.g., 18°C).

» Calculation: Calculate the specific rotation [a] using the formula: [a] = a/ (I x ¢) Where:

o o = observed rotation in degrees
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o | = path length of the cell in decimeters (dm)

o € = concentration in g/mL

Application in Asymmetric Synthesis: An Example
Workflow

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone is primarily used to direct stereoselective
reactions. Below is a generalized workflow for its use in an asymmetric aldol addition.
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Step 1: Acylation

Chiral Auxiliary
(4R,5S)-(+)-4-Methyl-
5-phenyl-2-oxazolidinone

Acyl Chloride
(R-COCI)

N-Acyl Oxazolidinone
(Chiral Enolate Precursor)

LDA/Bu2BOTf

Step 2: Aldol Addition

Chiral Enolate Aldehyde
Formation (R'-CHO)

Electrophilic
Attack

Diastereoselective
Aldol Adduct

Cleavage

Aucxiliary Cleavage
(e.g., LiOH, H202)

Chiral B-Hydroxy Acid Recovered
(Final Product) Chiral Auxiliary
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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